1-(4-acetylpiperazin-1-yl)-2-(1H-indol-1-yl)ethanone
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Overview
Description
1-(4-acetylpiperazin-1-yl)-2-(1H-indol-1-yl)ethanone is a synthetic organic compound that features a piperazine ring substituted with an acetyl group and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-acetylpiperazin-1-yl)-2-(1H-indol-1-yl)ethanone can be synthesized through a multi-step process involving the following key steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with diethanolamine under reflux conditions.
Acetylation: The piperazine ring is then acetylated using acetic anhydride in the presence of a base such as pyridine.
Indole Introduction: The indole moiety is introduced through a nucleophilic substitution reaction, where the acetylated piperazine is reacted with indole-3-carboxaldehyde in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(4-acetylpiperazin-1-yl)-2-(1H-indol-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the indole or piperazine moieties are substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst.
Major Products Formed:
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced derivatives with hydrogenated functional groups.
Substitution Products: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
1-(4-acetylpiperazin-1-yl)-2-(1H-indol-1-yl)ethanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals, particularly in the treatment of neurological disorders and psychiatric conditions.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-acetylpiperazin-1-yl)-2-(1H-indol-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with neurotransmitter receptors in the brain, modulating their activity.
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways, leading to altered cellular functions.
Signal Transduction: Affecting signal transduction pathways, resulting in changes in gene expression and protein synthesis.
Comparison with Similar Compounds
1-(4-acetylpiperazin-1-yl)-2-(1H-indol-1-yl)ethanone can be compared with other similar compounds, such as:
1-(4-benzylpiperazin-1-yl)-2-(1H-indol-1-yl)ethanone: Differing by the presence of a benzyl group instead of an acetyl group.
1-(4-methylpiperazin-1-yl)-2-(1H-indol-1-yl)ethanone: Differing by the presence of a methyl group instead of an acetyl group.
1-(4-ethylpiperazin-1-yl)-2-(1H-indol-1-yl)ethanone: Differing by the presence of an ethyl group instead of an acetyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C16H19N3O2 |
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Molecular Weight |
285.34 g/mol |
IUPAC Name |
1-(4-acetylpiperazin-1-yl)-2-indol-1-ylethanone |
InChI |
InChI=1S/C16H19N3O2/c1-13(20)17-8-10-18(11-9-17)16(21)12-19-7-6-14-4-2-3-5-15(14)19/h2-7H,8-12H2,1H3 |
InChI Key |
CXOIWNGFZKUISR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)CN2C=CC3=CC=CC=C32 |
Origin of Product |
United States |
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